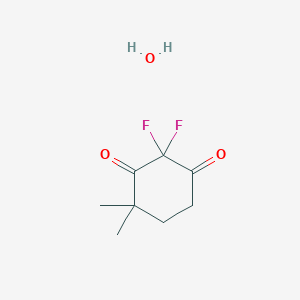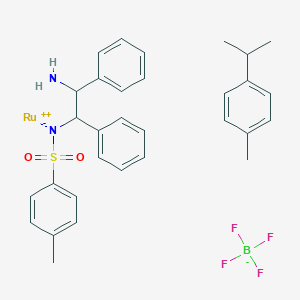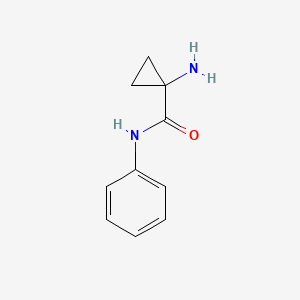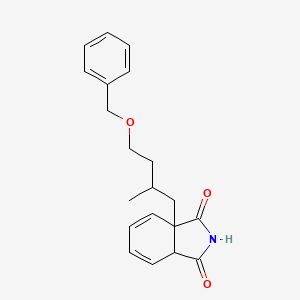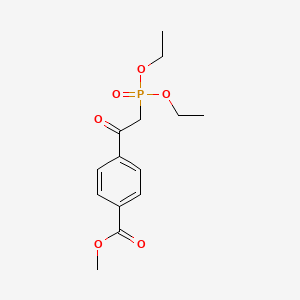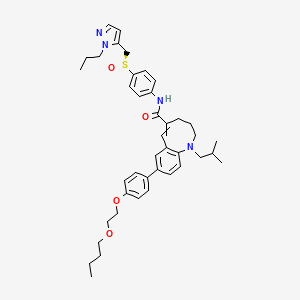
Tak-652;tbr-652
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cenicriviroc is a novel pharmaceutical compound that functions as a dual antagonist of the C-C chemokine receptor type 2 (CCR2) and C-C chemokine receptor type 5 (CCR5). It has been investigated for its potential therapeutic applications in treating conditions such as HIV infection and non-alcoholic steatohepatitis (NASH) .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cenicriviroc involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the benzazocine ring system, followed by functional group modifications to introduce the necessary pharmacophores. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of cenicriviroc follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization and chromatography to achieve the desired product quality .
化学反应分析
Types of Reactions
Cenicriviroc undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions include various intermediates and derivatives of cenicriviroc, which can be further modified to enhance its pharmacological properties .
科学研究应用
Chemistry: Used as a model compound to study the interactions of chemokine receptors and their antagonists.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Explored as a therapeutic agent for treating HIV infection, NASH, and other inflammatory conditions.
作用机制
Cenicriviroc exerts its effects by binding to and inhibiting the CCR2 and CCR5 receptors. This prevents the interaction between these receptors and their ligands, thereby blocking the signaling pathways involved in inflammation and immune response. The inhibition of CCR2 and CCR5 also prevents the entry of HIV into human cells, making cenicriviroc a potential therapeutic agent for HIV infection .
相似化合物的比较
Similar Compounds
Maraviroc: Another CCR5 antagonist used in the treatment of HIV infection.
CCX140-B: A CCR2 antagonist investigated for its potential in treating inflammatory conditions.
BMS-813160: A dual CCR2/CCR5 antagonist similar to cenicriviroc
Uniqueness of Cenicriviroc
Cenicriviroc’s dual antagonistic action on both CCR2 and CCR5 receptors sets it apart from other similar compounds.
属性
分子式 |
C41H52N4O4S |
|---|---|
分子量 |
696.9 g/mol |
IUPAC 名称 |
8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(S)-(2-propylpyrazol-3-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide |
InChI |
InChI=1S/C41H52N4O4S/c1-5-7-24-48-25-26-49-38-15-10-32(11-16-38)33-12-19-40-35(27-33)28-34(9-8-23-44(40)29-31(3)4)41(46)43-36-13-17-39(18-14-36)50(47)30-37-20-21-42-45(37)22-6-2/h10-21,27-28,31H,5-9,22-26,29-30H2,1-4H3,(H,43,46)/t50-/m0/s1 |
InChI 键 |
QFAQIVYXMJVGNT-DPDRHGIRSA-N |
手性 SMILES |
CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)[S@@](=O)CC5=CC=NN5CCC)CC(C)C |
规范 SMILES |
CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)CC5=CC=NN5CCC)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


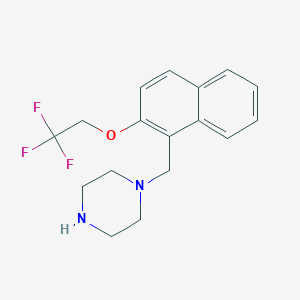
![3beta[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol](/img/structure/B14790257.png)
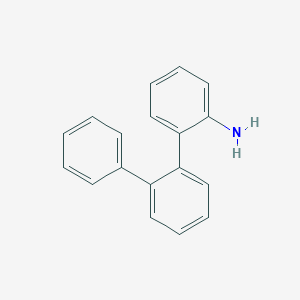

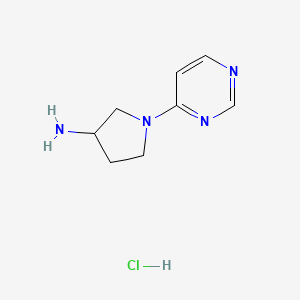
![4-[2-[(5R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one](/img/structure/B14790298.png)
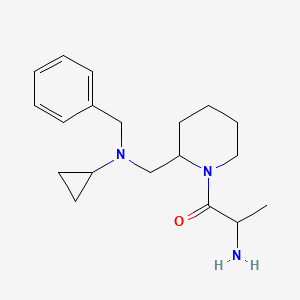
![Methyl 5-[4-(6-benzyl-4,5-dimethylpyridazin-3-yl)-2-methylpiperazin-1-yl]pyrazine-2-carboxylate](/img/structure/B14790308.png)
